molecular formula C17H11NOS B11842300 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one

1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one

Cat. No.: B11842300
M. Wt: 277.3 g/mol
InChI Key: WCEUQMOOQVPKSF-UHFFFAOYSA-N
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Description

1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one is a complex organic compound with the molecular formula C₁₇H₁₁NOS and a molecular weight of 277.34 g/mol This compound is characterized by its unique structure, which includes an indeno-thiophene core fused with an amino and phenyl group

Preparation Methods

The synthesis of 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indeno-thiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the indeno-thiophene structure.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Phenyl Group Addition: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one can be compared with other similar compounds, such as:

    1-Amino-3-phenyl-8H-indeno[1,2-b]thiophen-8-one: Differing in the position of the thiophene ring fusion, this compound may exhibit different chemical and biological properties.

    1-Amino-3-phenyl-8H-indeno[1,2-d]thiophen-8-one: Another positional isomer with unique characteristics.

    1-Amino-3-phenyl-8H-indeno[1,2-c]furan-8-one: Replacing the sulfur atom with oxygen, this compound has different reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

3-amino-1-phenylindeno[1,2-c]thiophen-4-one

InChI

InChI=1S/C17H11NOS/c18-17-14-13(11-8-4-5-9-12(11)15(14)19)16(20-17)10-6-2-1-3-7-10/h1-9H,18H2

InChI Key

WCEUQMOOQVPKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(S2)N

Origin of Product

United States

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